Cas no 392246-30-9 (1-(1E)-{3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylimino}methylnaphthalen-2-ol)

1-(1E)-{3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylimino}methylnaphthalen-2-ol structure
392246-30-9 structure
商品名:1-(1E)-{3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylimino}methylnaphthalen-2-ol
CAS番号:392246-30-9
MF:C26H20N2OS2
メガワット:440.579803466797
CID:6437207
PubChem ID:135676214

1-(1E)-{3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylimino}methylnaphthalen-2-ol 化学的及び物理的性質

名前と識別子

    • 1-(1E)-{3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylimino}methylnaphthalen-2-ol
    • AKOS001020460
    • Z56843234
    • (E)-1-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)naphthalen-2-ol
    • 392246-30-9
    • 1-[(1E)-{[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]imino}methyl]naphthalen-2-ol
    • 1-[(E)-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]iminomethyl]naphthalen-2-ol
    • F0327-0287
    • インチ: 1S/C26H20N2OS2/c29-21-14-13-16-7-1-2-8-17(16)19(21)15-27-25-24(18-9-3-5-11-22(18)30-25)26-28-20-10-4-6-12-23(20)31-26/h1-2,4,6-8,10,12-15,29H,3,5,9,11H2/b27-15+
    • InChIKey: ZQZQYLXDMVCLNX-JFLMPSFJSA-N
    • ほほえんだ: S1C(=C(C2=NC3C=CC=CC=3S2)C2=C1CCCC2)/N=C/C1=C(C=CC2C=CC=CC1=2)O

計算された属性

  • せいみつぶんしりょう: 440.10170561g/mol
  • どういたいしつりょう: 440.10170561g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 3
  • 複雑さ: 659
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 7.5
  • トポロジー分子極性表面積: 102Ų

1-(1E)-{3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylimino}methylnaphthalen-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0327-0287-75mg
1-[(1E)-{[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]imino}methyl]naphthalen-2-ol
392246-30-9 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F0327-0287-10mg
1-[(1E)-{[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]imino}methyl]naphthalen-2-ol
392246-30-9 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F0327-0287-2mg
1-[(1E)-{[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]imino}methyl]naphthalen-2-ol
392246-30-9 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F0327-0287-5mg
1-[(1E)-{[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]imino}methyl]naphthalen-2-ol
392246-30-9 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F0327-0287-3mg
1-[(1E)-{[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]imino}methyl]naphthalen-2-ol
392246-30-9 90%+
3mg
$63.0 2023-07-28
A2B Chem LLC
BA84787-50mg
1-[(1E)-{[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]imino}methyl]naphthalen-2-ol
392246-30-9
50mg
$504.00 2024-04-20
A2B Chem LLC
BA84787-5mg
1-[(1E)-{[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]imino}methyl]naphthalen-2-ol
392246-30-9
5mg
$272.00 2024-04-20
A2B Chem LLC
BA84787-10mg
1-[(1E)-{[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]imino}methyl]naphthalen-2-ol
392246-30-9
10mg
$291.00 2024-04-20
A2B Chem LLC
BA84787-1mg
1-[(1E)-{[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]imino}methyl]naphthalen-2-ol
392246-30-9
1mg
$245.00 2024-04-20
Life Chemicals
F0327-0287-30mg
1-[(1E)-{[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]imino}methyl]naphthalen-2-ol
392246-30-9 90%+
30mg
$119.0 2023-07-28

1-(1E)-{3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylimino}methylnaphthalen-2-ol 関連文献

1-(1E)-{3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylimino}methylnaphthalen-2-olに関する追加情報

Introduction to Compound with CAS No. 392246-30-9 and Its Applications in Chemical Biology

Compound with the CAS number 392246-30-9 is a sophisticated molecule that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. The full name of this compound, 1-(1E)-{3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylimino}methylnaphthalen-2-ol, suggests a complex framework that integrates multiple pharmacophoric elements, making it a promising candidate for various biological assays and drug discovery programs.

The structural composition of this compound is characterized by the presence of several key functional groups, including benzothiazole, benzothiophene, and naphthalene moieties. These heterocyclic scaffolds are well-known for their biological activity and have been extensively studied in the development of therapeutic agents. The benzothiazole ring, in particular, is a common pharmacophore found in numerous drugs due to its ability to interact with biological targets such as enzymes and receptors.

The naphthalene group in the compound's structure contributes to its hydrophobicity, which can be advantageous for membrane permeability and oral bioavailability. Additionally, the imino group (-NH=) introduces a polar moiety that may enhance binding affinity to biological targets. The presence of these diverse functional groups makes this compound a versatile tool for exploring new chemical entities in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules like this one with greater accuracy. These tools have been instrumental in identifying potential lead compounds for further development. For instance, virtual screening studies have shown that derivatives of this compound exhibit inhibitory activity against various enzymes and receptors relevant to human health.

In vitro studies have demonstrated that compounds with similar structural features can modulate pathways associated with inflammation, cancer, and neurodegeneration. The benzothiazole and benzothiophene moieties are particularly interesting as they have been shown to interact with transcription factors and signaling molecules involved in these pathways. This suggests that the compound with CAS No. 392246-30-9 may have therapeutic potential in conditions where these pathways are dysregulated.

The tetrahydro system in the molecule adds another layer of complexity, potentially influencing its metabolic stability and pharmacokinetic properties. Researchers are exploring how modifications to this region can optimize bioavailability and reduce off-target effects. For example, substituting hydrogen atoms with halogens or other electronegative groups could enhance binding interactions while maintaining solubility.

One of the most exciting aspects of this compound is its potential for developing novel therapeutic strategies. The combination of benzothiazole, benzothiophene, and naphthalene moieties creates a unique scaffold that may not be easily replicated by existing drugs. This uniqueness makes it an attractive candidate for further exploration in both academic research and industrial drug development pipelines.

Current research is focused on synthesizing analogs of this compound to identify more potent and selective derivatives. Techniques such as combinatorial chemistry and high-throughput screening are being employed to rapidly generate libraries of related molecules for testing. These efforts aim to uncover compounds that can serve as starting points for developing new treatments for a variety of diseases.

The compound's structural features also make it a valuable tool for understanding molecular recognition processes at the atomic level. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been used to determine the three-dimensional structure of this molecule and its complexes with biological targets. These structural insights provide critical information for designing next-generation drugs with improved efficacy and safety profiles.

In conclusion, the compound with CAS No. 392246-30-9 represents a significant advancement in the field of chemical biology. Its unique structural features and demonstrated biological activity make it a promising candidate for drug discovery programs targeting various diseases. As research continues to uncover new applications for this molecule, it is likely to play an important role in the development of innovative therapeutic strategies in the coming years.

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